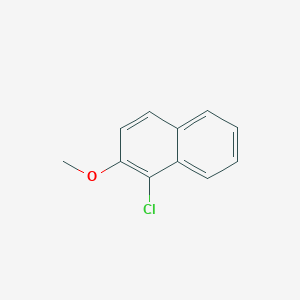

1-Chloro-2-methoxynaphthalene

描述

Structure

3D Structure

属性

IUPAC Name |

1-chloro-2-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPURXCRKUMBNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468658 | |

| Record name | 1-Chloro-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13101-92-3 | |

| Record name | 1-Chloro-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 2 Methoxynaphthalene

Direct Halogenation Approaches to Naphthalene (B1677914) Systems

Direct halogenation remains a fundamental approach for the functionalization of naphthalene systems. The electron-rich nature of the 2-methoxynaphthalene (B124790) ring facilitates electrophilic attack, leading to the formation of halogenated derivatives. The choice of chlorinating agent, catalyst, and reaction conditions plays a crucial role in the efficiency and selectivity of these transformations.

Electrophilic Chlorination of 2-Methoxynaphthalene

The introduction of a chlorine atom onto the 2-methoxynaphthalene scaffold is typically accomplished through electrophilic aromatic substitution. The methoxy (B1213986) substituent directs the incoming electrophile to the ortho position (C1) due to its strong electron-donating effect through resonance.

Traditional methods for the chlorination of aromatic compounds often employ molecular chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) as the chlorine source. These reactions are typically facilitated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The catalyst polarizes the Cl-Cl bond in molecular chlorine or activates the sulfuryl chloride, generating a more potent electrophilic species that can then attack the electron-rich naphthalene ring. While specific examples detailing the chlorination of 2-methoxynaphthalene with molecular chlorine are not extensively documented in readily available literature, the principles of such reactions are well-established for activated aromatic systems.

The use of sulfuryl chloride in the presence of a Lewis acid like AlCl₃ is a common alternative for the chlorination of arenes. This method can provide good yields of the chlorinated product, with the regioselectivity being governed by the directing effect of the methoxy group.

A highly efficient and regioselective method for the chlorination of 2-methoxynaphthalene utilizes iron(III) chloride as a catalyst in an aprotic solvent. In a specific protocol, the reaction is performed with N-chlorosuccinimide (NCS) as the chlorine source. The reaction of 2-methoxynaphthalene with NCS in the presence of a catalytic amount of iron(III) chloride in tetrahydrofuran (B95107) at elevated temperatures affords 1-chloro-2-methoxynaphthalene in high yield. This method benefits from the mild nature of NCS as a chlorinating agent and the effectiveness of the iron(III) catalyst.

| Substrate | Chlorinating Agent | Catalyst | Solvent | Temperature | Yield of this compound |

|---|---|---|---|---|---|

| 2-Methoxynaphthalene | N-Chlorosuccinimide (NCS) | Iron(III) Chloride (FeCl₃) | Tetrahydrofuran (THF) | 70 °C | 90% |

In a move towards greener and more sustainable chemical processes, an environmentally benign protocol for the halogenation of naphthols and their derivatives has been developed. This method utilizes hydrogen peroxide (H₂O₂) as a clean oxidant and an alkali metal halide, such as sodium chloride (NaCl), as the halogen source in an aqueous micellar medium researchgate.net. The in-situ generation of the active halogenating species is a key feature of this approach, avoiding the handling of hazardous elemental halogens researchgate.net.

The reaction is facilitated by a cationic surfactant, such as cetyltrimethylammonium chloride (CTAC), which forms micelles in the aqueous solution. These micelles act as nanoreactors, solubilizing the organic substrate and facilitating the reaction with the in-situ generated electrophilic chlorine. This methodology has been successfully applied to the synthesis of this compound, demonstrating a green and efficient alternative to traditional chlorination methods researchgate.net.

Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis for their ability to mediate a variety of transformations, including halogenations. A notable example is the in-situ generation of a potent chlorinating species from the combination of [bis(trifluoroacetoxy)iodo]benzene (PIFA) and aluminum chloride (AlCl₃). This system has been shown to be highly effective for the direct and regioselective ortho-chlorination of phenols and phenol (B47542) ethers.

The reaction proceeds under mild conditions and offers high yields of the chlorinated products. The PIFA/AlCl₃ system generates an electrophilic chlorine species that readily reacts with activated aromatic rings. While the direct application to 2-methoxynaphthalene to yield this compound is a logical extension, the methodology has been demonstrated to be effective for the chlorination of naphthols, which are structurally similar substrates.

| Substrate | Reagents | Key Feature | Product Type |

|---|---|---|---|

| 2-Naphthol (B1666908) | PIFA, AlCl₃ | High ortho-selectivity | 1-Chloro-2-naphthol |

Regioselective Considerations in Naphthalene Functionalization

The regioselectivity of electrophilic substitution on the naphthalene ring is a well-studied phenomenon. In the case of 2-substituted naphthalenes bearing an activating group, such as a methoxy group, the position of electrophilic attack is predominantly governed by the electronic effects of the substituent.

The methoxy group at the C2 position of 2-methoxynaphthalene is a strong electron-donating group through resonance. This effect increases the electron density at the ortho (C1 and C3) and para (C6) positions of the same ring, as well as at the C5 and C7 positions of the adjacent ring. However, the formation of the Wheland intermediate (the carbocation intermediate) is most stabilized when the electrophile attacks the C1 position. This is because the positive charge in the resulting intermediate can be delocalized onto the oxygen atom of the methoxy group, providing a highly stable resonance contributor.

Attack at the C3 position is less favored due to steric hindrance from the adjacent methoxy group. While the C6 position is electronically activated (para to the methoxy group), electrophilic substitution in the same ring as the activating group is generally more favorable in naphthalene systems. Therefore, the electrophilic chlorination of 2-methoxynaphthalene proceeds with high regioselectivity to afford this compound as the major product.

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound is efficiently achieved through a sequence of functional group interconversions starting from readily available industrial precursors. A common and cost-effective starting material for this process is 2-naphthol, also known as beta-naphthol. google.com The synthetic route primarily involves two key transformations: the methylation of the hydroxyl group of 2-naphthol to form an ether, followed by the regioselective chlorination of the resulting methoxy-substituted naphthalene ring.

The initial and crucial step is the synthesis of the precursor, 2-methoxynaphthalene. This is accomplished via the O-methylation of 2-naphthol. This functional group interconversion transforms the phenolic hydroxyl group (-OH) into a methoxy group (-OCH3). One established method involves treating 2-naphthol with a methylating agent, such as dimethyl sulfate, in the presence of a base like sodium hydroxide. prepchem.com The reaction can be completed by heating the mixture to ensure the full conversion of the starting material and the decomposition of any unreacted dimethyl sulfate. prepchem.com An alternative process described in patent literature utilizes methyl sulphate as the methylating agent with methylene chloride as the solvent. google.com This methylation is a critical precursor step, as the methoxy group is an activating, ortho-, para-directing group that facilitates the subsequent electrophilic substitution.

Following the synthesis of 2-methoxynaphthalene, the next step is the introduction of a chlorine atom at the C1 position of the naphthalene ring. This is typically achieved through an electrophilic aromatic substitution reaction. A patented process suggests that the chlorination of 2-methoxynaphthalene can be performed in the same reaction environment used for the preceding methylation step, creating a streamlined, one-pot synthesis from 2-naphthol. google.com

More recent research has focused on developing environmentally benign methods for such halogenations. One greener approach involves the in situ generation of the active halogenating agent. scirp.org For instance, the chlorination of 2-methoxynaphthalene can be carried out using a system of hydrogen peroxide (H2O2) and an alkali metal halide, such as potassium chloride (KCl), in an aqueous micellar medium. scirp.org Cationic surfactants like cetyltrimethylammonium chloride (CTAC) are used to facilitate the reaction in the aqueous media. scirp.org This method avoids the use of harsh chlorinating agents and hazardous solvents.

The resulting this compound is a valuable intermediate, notably in the synthesis of pharmaceuticals like Naproxen (B1676952). google.com In that context, this compound undergoes a Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid like aluminium trichloride. google.com The high yield and purity of this compound produced via the methylation and chlorination sequence are advantageous for subsequent industrial applications. google.com

Table 1: Summary of Synthetic Steps for this compound

This table summarizes the reaction conditions and key transformations involved in the synthesis of the precursor, 2-methoxynaphthalene, and the final product, this compound.

| Synthetic Step | Starting Material | Key Reagents | Solvent/Medium | Transformation | Reference |

| Precursor Synthesis | 2-Naphthol | Dimethyl sulfate, Sodium hydroxide | Aqueous | O-Methylation | prepchem.com |

| Precursor Synthesis | 2-Naphthol | Methyl sulphate | Methylene chloride | O-Methylation | google.com |

| Final Synthesis | 2-Methoxynaphthalene | Chlorinating Agent | Methylene chloride | Electrophilic Chlorination | google.com |

| Final Synthesis | 2-Methoxynaphthalene | Hydrogen peroxide, Potassium chloride | Aqueous micellar (CTAC) | Electrophilic Chlorination | scirp.org |

Reactivity and Mechanistic Investigations of 1 Chloro 2 Methoxynaphthalene

Nucleophilic Substitution Reactions

Nucleophilic substitution on the aromatic naphthalene (B1677914) core of 1-chloro-2-methoxynaphthalene can proceed through different mechanistic pathways, depending on the reaction conditions and the nature of the nucleophile.

The direct displacement of the chlorine atom on this compound via a standard nucleophilic aromatic substitution (SNAr) mechanism is generally challenging. The SNAr pathway typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negative charge that develops in the aromatic ring through the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com In this compound, the methoxy (B1213986) group is an electron-donating group, which does not facilitate the formation of this stabilized anionic intermediate, thus rendering the molecule relatively inert to the addition-elimination SNAr mechanism under standard conditions. libretexts.org

For substitution to occur, alternative pathways or harsh reaction conditions are required. While not a direct halogen displacement, related studies on 2-sulfonyl-substituted 1-methoxynaphthalenes have shown that a methoxy group can be displaced by Grignard reagents. rsc.org This occurs through a chelation-assisted conjugate addition-elimination process, where the sulfonyl group activates the ring for nucleophilic attack. rsc.org Halogen displacement on this compound would likely necessitate either very strong, basic nucleophiles or transition-metal-catalyzed cross-coupling reactions, which proceed through mechanisms distinct from the classical SNAr pathway.

A more viable pathway for the substitution of the chlorine atom in unactivated aryl halides like this compound is the radical-nucleophilic unimolecular substitution (SRN1) mechanism. wikipedia.orgorganicreactions.org This multi-step chain reaction is initiated by the transfer of an electron to the substrate, typically from a solvated electron (e.g., K in liquid NH₃) or via photostimulation. wikipedia.orgacs.org

The SRN1 mechanism proceeds through the following key steps:

Initiation: The aromatic halide accepts an electron to form a radical anion.

Fragmentation: This radical anion rapidly decomposes, cleaving the carbon-halogen bond to produce an aryl radical and a halide anion.

Propagation: The aryl radical reacts with a nucleophile to form a new radical anion. This new radical anion then transfers its excess electron to another molecule of the starting aryl halide, propagating the chain reaction and forming the final product. wikipedia.org

Research on 1-halonaphthalenes has demonstrated their reactivity with various nucleophiles under SRN1 conditions. acs.orgacs.org For instance, 1-chloronaphthalene (B1664548) reacts with acetophenone (B1666503) enolate anion in liquid ammonia (B1221849) when stimulated with potassium metal. acs.org

| Substrate | Nucleophile | Solvent | Initiator | Products | Yield |

|---|---|---|---|---|---|

| 1-Chloronaphthalene | Acetophenone Enolate | Liquid Ammonia | Potassium Metal (excess) | α-(1-Naphthyl)acetophenone, Naphthalene, Reduced Naphthylacetophenones | Not specified for individual products |

This established reactivity for 1-halonaphthalenes strongly suggests that this compound would be susceptible to substitution via the SRN1 pathway with suitable carbon and heteroatom nucleophiles under electron transfer conditions. organicreactions.orgacs.org

Transformations Involving the Methoxy Group

The methoxy group in this compound is also a site of chemical reactivity, susceptible to oxidation, reduction, and cleavage.

The oxidation of this compound can be directed at either the aromatic ring system or the methyl group of the ether, depending on the oxidant and reaction conditions. Enzymatic oxidation of the parent compound, 2-methoxynaphthalene (B124790), using dioxygenase enzymes from Pseudomonas putida has been shown to yield cis-dihydrodiol products. scilit.com This suggests that a similar biotransformation of this compound would likely result in the formation of the corresponding chlorinated methoxy-cis-dihydrodiol.

Under chemical oxidation conditions, using stronger oxidizing agents like chromium trioxide, aryl methyl ethers are often oxidized to form quinones. For 2-methoxynaphthalene, this can lead to the formation of naphthoquinones. Therefore, it is plausible that the chemical oxidation of this compound would yield a chloro-substituted naphthoquinone derivative.

The primary reductive transformation for a compound like this compound is reductive dehalogenation. This process involves the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond. Various metal-mediated systems can achieve this transformation. acs.org For example, systems like KOH with poly(ethylene glycol) (PEG) have been used for the dechlorination of chloroquinolines. acs.org Another common method involves the use of sodium borohydride (B1222165) in the presence of a catalyst. The reduction of polychlorinated biphenyls has been achieved using NaBH₄ with LiCl in diglyme, indicating this system's effectiveness for aryl chlorides. acs.org Applying such conditions to this compound would be expected to yield 2-methoxynaphthalene.

The cleavage of the aryl methyl ether to yield the corresponding phenol (B47542) (a 1-chloronaphthol in this case) is a common and important transformation. This demethylation can be effectively catalyzed by Lewis acids, such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), or iron(III) chloride (FeCl₃). researchgate.netresearchgate.net

The mechanism for Lewis acid-catalyzed demethylation involves several steps:

Activation: The Lewis acid coordinates to the lone pair of electrons on the oxygen atom of the methoxy group. This coordination makes the ether oxygen more electrophilic and weakens the methyl C-O bond, converting the methoxy group into a better leaving group.

Nucleophilic Attack: A nucleophile, often the halide counter-ion from the Lewis acid (e.g., Br⁻ from BBr₃), attacks the now-activated methyl group in an SN2-like fashion.

Cleavage: The carbon-oxygen bond is cleaved, releasing a methyl halide (e.g., methyl bromide) and forming an aryloxy-Lewis acid complex.

Hydrolysis: Subsequent workup with water hydrolyzes the complex to liberate the final phenol product and the hydrated Lewis acid.

This process is a well-established method for the deprotection of phenolic ethers and is applicable to a wide range of aryl methyl ethers, including methoxynaphthalene derivatives. researchgate.net

Electrophilic Aromatic Substitution on the Naphthalene Nucleus

The reactivity of this compound in electrophilic aromatic substitution is governed by the electronic properties of the chloro and methoxy substituents, as well as the inherent reactivity of the naphthalene core. The naphthalene system is more reactive towards electrophiles than benzene (B151609), and substitution typically favors the alpha-position (C1, C4, C5, C8) over the beta-position (C2, C3, C6, C7). This preference is due to the formation of a more stable carbocation intermediate (a Wheland intermediate) during alpha-attack, which can be stabilized by resonance structures that keep one benzene ring intact. orgsyn.orgbaranlab.orgacs.org

Influence of Substituent Directing Effects on Regioselectivity

The regiochemical outcome of electrophilic substitution on the this compound ring is determined by the interplay of the directing effects of the two existing substituents. Substituents on an aromatic ring influence both the rate of reaction and the position of the incoming electrophile. yonedalabs.com They are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing.

The methoxy group (-OCH₃) is a potent activating group. acs.orgyoutube.com It donates electron density to the aromatic system via a resonance effect (+R effect) by sharing one of the oxygen's lone pairs. This increases the nucleophilicity of the ring, making it significantly more reactive towards electrophiles than an unsubstituted ring. The resonance donation is most pronounced at the positions ortho and para to the substituent.

Conversely, the chlorine atom (-Cl) is a deactivating group. libretexts.org Due to its high electronegativity, it withdraws electron density from the ring through an inductive effect (-I effect), making the ring less nucleophilic and thus less reactive. However, like the methoxy group, chlorine possesses lone pairs that can be donated via resonance (+R effect). This resonance donation, while weaker than its inductive withdrawal, is sufficient to direct incoming electrophiles to the ortho and para positions by stabilizing the corresponding carbocation intermediates. youtube.comlibretexts.org

In a polysubstituted ring, the directing effect is generally controlled by the most powerful activating group. wikipedia.org In this compound, the strongly activating methoxy group at the C2 position dictates the regioselectivity. The positions ortho to the methoxy group are C1 and C3, and the para position is C6. Since the C1 position is already occupied by the chloro substituent, electrophilic attack is directed towards the C3 and C6 positions. The other ring is generally less activated.

Between the available ortho (C3) and para (C6) positions relative to the methoxy group, the precise outcome can be influenced by steric factors and reaction conditions. Attack at the C3 position may experience some steric hindrance from the adjacent chloro group at C1. Therefore, the substitution pattern will be a result of the balance between the strong electronic activation provided by the methoxy group and steric considerations.

| Substituent | Position | Electronic Effect (Primary) | Electronic Effect (Secondary) | Directing Influence | Overall Effect on Reactivity |

| Methoxy (-OCH₃) | C2 | +R (Resonance Donation) | -I (Inductive Withdrawal) | Ortho, Para | Activating |

| Chloro (-Cl) | C1 | -I (Inductive Withdrawal) | +R (Resonance Donation) | Ortho, Para | Deactivating |

Halogen Bonding and Other Non-Covalent Interactions Governing Reactivity

While covalent directing effects are paramount, the reactivity of this compound can also be modulated by more subtle non-covalent interactions. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. youtube.com This occurs because a covalently bonded halogen atom has an anisotropic distribution of electron density, resulting in a region of positive electrostatic potential (a σ-hole) on the outermost portion of the halogen, opposite to the covalent bond. rsc.org

In the context of this compound, the chlorine atom at the C1 position could potentially form a halogen bond with an incoming reactant, a solvent molecule, or a catalyst. This interaction could influence the trajectory of an approaching electrophile, potentially affecting the regioselectivity of the substitution reaction. For example, coordination of a Lewis basic site of a reagent to the σ-hole of the chlorine could sterically block the nearby C8 (peri) and C3 positions, or electronically influence the reaction intermediate's stability. Such interactions are known to play significant roles in crystal engineering and biological systems and can influence reaction pathways. rsc.orgnih.gov

Organometallic Reaction Chemistry

The presence of a halogen atom on the naphthalene ring makes this compound a valuable substrate for a variety of organometallic reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C1 position.

Cross-Coupling Reactions Utilizing Halogenated Naphthalene Derivatives (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The Suzuki-Miyaura coupling, in particular, is widely used for the formation of C-C bonds by reacting an organoboron compound with an organic halide or triflate. yonedalabs.comlibretexts.org Aryl chlorides, while generally less reactive than the corresponding bromides and iodides, can effectively participate in these reactions, especially with the use of specialized catalysts and ligands. rsc.org

For this compound, the C1-Cl bond can serve as the electrophilic site. The catalytic cycle for a Suzuki-Miyaura reaction involves three key steps: yonedalabs.com

Oxidative Addition : A low-valent palladium(0) complex inserts into the C1-Cl bond of this compound, forming a new organopalladium(II) intermediate.

Transmetalation : In the presence of a base, the organic group from a boronic acid or boronic ester (R-B(OR)₂) is transferred to the palladium(II) center, displacing the chloride and forming a new diorganopalladium(II) complex.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the final product with a new C-C bond at the C1 position and regenerating the palladium(0) catalyst.

This methodology allows for the introduction of a wide array of aryl, heteroaryl, vinyl, or alkyl groups at the C1 position of the naphthalene core, providing access to a diverse range of substituted 2-methoxynaphthalene derivatives.

| Step | Description | Key Species Involved |

| 1. Oxidative Addition | Insertion of Pd(0) into the C-Cl bond. | This compound, Pd(0)Lₙ catalyst |

| 2. Transmetalation | Transfer of an organic group from boron to palladium. | Organopalladium(II) intermediate, Organoboron reagent (e.g., R-B(OH)₂), Base |

| 3. Reductive Elimination | Formation of the new C-C bond and catalyst regeneration. | Diorganopalladium(II) intermediate |

Generation and Reactivity of Organometallic Intermediates

Beyond palladium catalysis, the C1-Cl bond enables the formation of classical organometallic intermediates, such as Grignard and organolithium reagents. These reagents effectively reverse the polarity at the C1 carbon, transforming it from an electrophilic site into a potent nucleophile.

Grignard Reagents : Reaction of this compound with magnesium metal (Mg) in an ether solvent like tetrahydrofuran (B95107) (THF) would generate the corresponding Grignard reagent, 1-(2-methoxynaphthyl)magnesium chloride. thermofisher.com This organomagnesium compound is a strong base and nucleophile, capable of reacting with a wide range of electrophiles, including aldehydes, ketones, esters, nitriles, and carbon dioxide, to install new functional groups at the C1 position.

Organolithium Reagents : Organolithium intermediates can be formed through lithium-halogen exchange by treating this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, typically at low temperatures. This would yield 1-lithio-2-methoxynaphthalene. These reagents are generally more reactive than their Grignard counterparts and are used in similar transformations. For example, reaction of this organolithium species with trimethyl borate (B1201080) followed by acidic workup is a common method to synthesize the corresponding boronic acid, orgsyn.org a key precursor for Suzuki-Miyaura coupling reactions.

Directed Ortho Metalation (DOM) and Related Lithium-Mediated Processes

Directed ortho metalation (DoM) is a powerful regioselective synthesis strategy where a functional group on an aromatic ring directs deprotonation by a strong base (typically an organolithium reagent) to an adjacent ortho position. baranlab.orgwikipedia.org The directing metalation group (DMG) coordinates to the lithium cation, positioning the base to abstract a nearby proton.

The methoxy group is a well-established and effective DMG. wikipedia.orgunblog.fr In this compound, the methoxy group at C2 has two ortho positions: C1 and C3. The C1 position is already substituted with a chlorine atom. Therefore, the DoM process is expected to selectively direct lithiation to the C3 position. Treatment of this compound with a base like n-butyllithium/TMEDA would lead to the formation of a 3-lithio-1-chloro-2-methoxynaphthalene intermediate.

This lithiated species can then be trapped with various electrophiles (E⁺), leading to the synthesis of 3-substituted-1-chloro-2-methoxynaphthalene derivatives. This method provides a complementary strategy to electrophilic aromatic substitution, allowing for the functionalization of a position that might not be accessible through other means. Studies on the lithiation of methoxynaphthalenes have shown that regioselectivity can be complex, but the directing effect of the methoxy group is a dominant factor. acs.orgias.ac.in This process highlights the utility of organometallic chemistry in achieving high regiocontrol in the synthesis of polysubstituted aromatic compounds.

Advanced Mechanistic Elucidations

The reactivity of this compound is governed by the electronic and steric interplay of its chloro and methoxy substituents on the naphthalene core. These groups influence the electron density of the aromatic rings and can direct the course of chemical transformations. Advanced mechanistic studies, particularly in the realm of C-H functionalization and intramolecular rearrangements, offer deeper insights into the chemical behavior of this molecule.

C-H Functionalization Strategies and Site Selectivity

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, allowing for the modification of molecules in a more atom- and step-economical manner. researchgate.net For substituted naphthalenes like this compound, the key challenge lies in controlling the site selectivity of C-H activation. nih.gov The inherent electronic properties of the naphthalene ring, coupled with the directing effects of the substituents, play a crucial role in determining which C-H bond will react.

The methoxy group at the C2 position is a strong electron-donating group, which activates the naphthalene ring towards electrophilic attack and metal-catalyzed C-H functionalization. Conversely, the chloro group at the C1 position is an electron-withdrawing group via induction but can also act as a weak ortho-, para-director in some reactions. The interplay of these electronic effects, along with steric hindrance from the chloro group, dictates the most probable sites for C-H functionalization.

Transition metal-catalyzed C-H functionalization often relies on the use of directing groups to achieve high regioselectivity. nih.gov In the case of this compound, the methoxy group itself can act as a directing group, favoring functionalization at the adjacent C3 position or the more remote C8 (peri) position. However, without a strong directing group, a mixture of products is often obtained.

A study on the Friedel-Crafts acylation of 1-halo-2-methoxy naphthalenes provides some insight into the inherent reactivity of the C-H bonds. While not a transition-metal-catalyzed C-H activation, this reaction highlights the electron-rich nature of the ring bearing the methoxy group. The major products observed were the result of acylation at the C6 and C8 positions, indicating that these sites are electronically activated.

| Position | Electronic Effect of Substituents | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C3 | Activated by OMe | Moderate | Potentially reactive, especially with a directing group at C2. |

| C4 | Less activated | Low | Lower reactivity compared to other positions. |

| C5 | Relatively unactivated | Low | Low reactivity in directed C-H functionalization. |

| C6 | Activated by OMe (para-like) | Low | A likely site for functionalization. |

| C7 | Less activated | Low | Lower reactivity. |

| C8 | Activated by OMe (peri position) | High | Potentially reactive, but sterically hindered by the C1-chloro group. |

Strategies to control site selectivity could involve the installation of a removable directing group at a specific position on the naphthalene nucleus. For example, a directing group at the C3 position could selectively activate the C4 position. Alternatively, ruthenium-catalyzed remote C-H functionalization has been shown to be effective for naphthalenes, potentially allowing for selective functionalization at positions like C5 or C7 that are typically difficult to access. rsc.org

Intramolecular Rearrangements and Complex Cyclization Pathways

While specific studies on intramolecular rearrangements and complex cyclization pathways of this compound are not extensively documented, the principles of organic chemistry allow for the prediction of potential transformations. The presence of the methoxy and chloro substituents, along with the naphthalene core, provides a scaffold for various intramolecular reactions, particularly if additional functional groups are introduced to the molecule.

Intramolecular Rearrangements:

Thermal Rearrangements: Aromatic hydrocarbons, including naphthalene derivatives, can undergo thermal rearrangements, although this often requires high temperatures. wikipedia.orgrsc.orgresearchgate.netnih.govacs.org For this compound, such rearrangements are unlikely to be selective and may lead to a complex mixture of isomers.

Photochemical Rearrangements: Photochemical conditions can induce rearrangements in aromatic systems. baranlab.orgscribd.com For instance, halonaphthalenes can undergo photochemical reactions, and the presence of the methoxy group could influence the reaction pathway. koreascience.kr

Complex Cyclization Pathways:

The synthesis of complex heterocyclic structures can often be achieved through intramolecular cyclization reactions. By introducing appropriate functional groups onto the this compound core, various cyclization pathways can be envisioned.

For example, if a side chain containing a nucleophile is introduced at the C3 position, an intramolecular nucleophilic aromatic substitution of the chloro group at C1 could potentially lead to a five-membered heterocyclic ring fused to the naphthalene system.

Another possibility involves the functionalization of the methoxy group. Demethylation to the corresponding naphthol would open up pathways for O-alkylation followed by intramolecular cyclization. For instance, introduction of a propargyl group on the oxygen could lead to a Claisen-type rearrangement and subsequent cyclization to form a furan-fused naphthalene.

Furthermore, transition metal-catalyzed intramolecular C-H functionalization could be employed to construct new rings. A classic example is the Mallory reaction, which involves the photochemical cyclization of a stilbene-like precursor to a phenanthrene. rsc.org A suitably substituted this compound derivative could undergo a similar intramolecular cyclization to generate a more complex polycyclic aromatic system.

| Derivative | Reaction Type | Potential Product |

|---|---|---|

| 1-Chloro-2-methoxy-3-(2-aminoethyl)naphthalene | Intramolecular Nucleophilic Aromatic Substitution | A fused dihydropyrrolonaphthalene |

| 1-Chloro-2-(prop-2-yn-1-yloxy)naphthalene | Claisen Rearrangement and Cyclization | A fused furanonaphthalene |

| 1-Chloro-2-methoxy-3-vinylnaphthalene | Intramolecular Heck Reaction | A fused five- or six-membered ring |

The development of such complex cyclization pathways is a key area of research in synthetic organic chemistry, enabling the construction of novel molecular architectures with potential applications in materials science and medicinal chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, and its application to 1-Chloro-2-methoxynaphthalene has yielded unambiguous data regarding its proton and carbon framework.

Proton (1H) NMR for Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃) using tetramethylsilane (B1202638) (TMS) as an internal standard, reveals distinct signals for each of the nine protons. rsc.orgscirp.org

The methoxy (B1213986) group (-OCH₃) protons appear as a sharp singlet, a characteristic feature indicating the absence of adjacent protons to couple with. rsc.orgscirp.org The aromatic protons on the naphthalene (B1677914) ring system exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. vanderbilt.edudocbrown.info These patterns, including doublets and multiplets, are crucial for assigning each proton to its specific position on the naphthalene core. rsc.orgscirp.org The coupling constants (J values), measured in Hertz (Hz), provide valuable information about the connectivity of the protons. rsc.org

Interactive Table: ¹H NMR Spectroscopic Data for this compound in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 8.26 | d | 8.6 | H-8 |

| 7.84 – 7.81 | m | - | H-4, H-5 |

| 7.60 | ddd | 8.3, 6.9, 1.2 | H-6 |

| 7.43 | ddd | 8.1, 6.9, 1.0 | H-7 |

| 7.32 | d | 9.0 | H-3 |

Note: The chemical shifts and coupling constants are representative values and may vary slightly depending on the specific experimental conditions. rsc.orgacs.org

Carbon-13 (13C) NMR for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, each of the eleven carbon atoms gives a distinct signal, allowing for a complete assignment of the carbon skeleton. rsc.orgrsc.org

The carbon of the methoxy group appears at a characteristic chemical shift value. rsc.org The ten carbons of the naphthalene ring system resonate in the aromatic region of the spectrum. The specific chemical shifts are influenced by the substituents, with the carbon atom bonded to the chlorine atom (C-1) and the carbon atom bonded to the methoxy group (C-2) showing distinct shifts due to the electronic effects of these groups. acs.org

Interactive Table: ¹³C NMR Spectroscopic Data for this compound in CDCl₃.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 152.59 | C-2 |

| 131.91 | C-8a |

| 129.55 | C-4a |

| 128.02 | C-5 |

| 127.98 | C-8 |

| 127.47 | C-6 |

| 124.34 | C-7 |

| 123.48 | C-4 |

| 116.78 | C-1 |

| 113.75 | C-3 |

Note: The chemical shifts are representative values and may vary slightly depending on the specific experimental conditions. rsc.orgrsc.org

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To further confirm the structural assignments, multi-dimensional NMR techniques are employed. libretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are spatially close enough to influence each other's magnetic environment. researchgate.net This is particularly useful in assigning the protons on the naphthalene ring by tracing the coupling network.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. uvic.caustc.edu.cn By aligning the ¹H and ¹³C NMR spectra, a cross-peak indicates which proton is attached to which carbon, providing definitive assignments for the protonated carbons. uvic.caustc.edu.cn

Nuclear Overhauser Effect (NOE) Spectroscopy for Spatial Proximity

Nuclear Overhauser Effect (NOE) spectroscopy provides information about the spatial proximity of atoms, regardless of whether they are directly bonded. This technique is particularly useful for determining the relative stereochemistry and conformation of a molecule. In the case of this compound, an NOE experiment could be used to confirm the proximity of the methoxy group protons to the H-3 proton on the naphthalene ring, further solidifying the structural assignment.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. libretexts.org

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and form a molecular ion (M⁺). libretexts.org The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. For this compound (C₁₁H₉ClO), the molecular ion peak is observed at an m/z corresponding to its molecular weight. rsc.org

The high energy of the ionization process also causes the molecular ion to break apart into smaller, charged fragments. libretexts.org The pattern of these fragment ions is characteristic of the molecule's structure and can be used for identification. libretexts.org Common fragmentation pathways for this compound include the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of a chlorine radical (•Cl). rsc.org The relative intensities of these fragment peaks provide further clues to the molecule's structure. rsc.org

Interactive Table: Key EI-MS Fragmentation Data for this compound.

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 192 | 100 | [M]⁺ |

| 177 | 35 | [M - CH₃]⁺ |

| 151 | 25 | [M - CH₃ - C₂H₂]⁺ |

Note: The relative intensities are representative and can vary. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. This technique provides a highly accurate mass-to-charge ratio, which can be used to confirm the identity of this compound.

The theoretical monoisotopic mass of this compound (C₁₁H₉ClO) is calculated to be 192.0341926 Da. nih.gov Experimental analysis using HRMS with electrospray ionization (ESI) would be expected to yield a measured mass that corresponds closely to this theoretical value, confirming the elemental composition. rsc.org

Further mass spectrometric analysis using electron ionization (EI) reveals a characteristic fragmentation pattern. The molecular ion peak (M+) is observed at an m/z of 192, which corresponds to the nominal molecular weight of the compound. rsc.org Other significant fragments are also detected, providing additional structural information. rsc.org

| Ion Type | m/z (Relative Intensity) | Identification | Source |

| Molecular Ion [M]⁺ | 192 (100) | C₁₁H₉ClO⁺ | rsc.org |

| Fragment | 177 (35) | [M-CH₃]⁺ | rsc.org |

| Fragment | 151 (25) | [M-C₂H₃O]⁺ or [M-CH₃-CO]⁺ | rsc.org |

| Fragment | 149 (85) | [M-CH₃-Cl]⁺ | rsc.org |

This table presents the mass spectrometry fragmentation data for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying the functional groups present and providing a detailed fingerprint of the molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides valuable information about the functional groups present. While a specific spectrum for this compound is not detailed in the provided research, its characteristic absorption bands can be inferred from data on closely related compounds, such as 1-methoxynaphthalene (B125815) and other substituted naphthalenes. iucr.orgresearchgate.netresearchgate.net

The FT-IR spectrum is expected to show several key absorption bands:

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the naphthalene ring are typically observed in the 3100-3000 cm⁻¹ region. iucr.org

Aliphatic C-H Stretching: The C-H bonds of the methoxy (-OCH₃) group will exhibit symmetric and asymmetric stretching vibrations, generally found in the 3000-2840 cm⁻¹ range. iucr.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic naphthalene core give rise to a series of sharp bands in the 1630-1480 cm⁻¹ region. iucr.org

C-O Stretching: The ether linkage (Ar-O-CH₃) is characterized by a strong absorption band, typically located in the 1270-1230 cm⁻¹ range for aryl ethers. iucr.org

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a band in the fingerprint region, typically around 805 cm⁻¹. iucr.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group | Source |

| Aromatic C-H Stretch | 3100 - 3000 | Ar-H | iucr.org |

| Aliphatic C-H Stretch | 3000 - 2840 | -OCH₃ | iucr.org |

| Aromatic C=C Stretch | 1630 - 1480 | Naphthalene Ring | iucr.org |

| C-O Stretch | 1270 - 1230 | Ar-O-CH₃ | iucr.org |

| C-Cl Stretch | ~805 | Ar-Cl | iucr.org |

This table summarizes the expected FT-IR absorption frequencies for the key functional groups in this compound based on data from related compounds.

Raman Spectroscopy for Vibrational Mode Analysis

X-ray Crystallography

Determination of Solid-State Molecular Structure and Regiochemistry

X-ray crystallography would unequivocally confirm the regiochemistry of the substituents, showing the chlorine atom at the C1 position and the methoxy group at the C2 position of the naphthalene ring. Analysis of related structures reveals that the naphthalene ring system is largely planar, although minor deviations can occur due to substituent effects. iucr.orgiucr.org The methoxy group may be slightly twisted out of the naphthalene plane. iucr.org In the solid state, molecules would likely arrange in a way that maximizes packing efficiency, potentially involving π–π stacking interactions between the naphthalene rings of adjacent molecules, a feature observed in similar structures. iucr.orgiucr.org

Analysis of Bond Angles, Bond Distances, and Torsional Angles

The analysis of crystallographic data provides precise measurements of the geometric parameters within the molecule. Based on data from analogous structures, the expected bond lengths and angles for this compound can be estimated with high confidence. nih.goviucr.org For instance, the aromatic C-C bonds within the naphthalene ring are expected to have lengths in the range of 1.36 to 1.42 Å. nih.gov Torsional angles, which describe the conformation around specific bonds, would also be determined. A key torsional angle would be the C(1)-C(2)-O-C(methoxy) angle, defining the orientation of the methoxy group relative to the naphthalene plane. In related structures, the dihedral angle between the naphthalene ring and substituent groups can vary significantly, influencing the molecular conformation. iucr.org

| Parameter | Bond/Angle | Expected Value | Source (from related structures) |

| Bond Distance | Aromatic C-C | ~1.36 - 1.42 Å | nih.gov |

| Bond Distance | C-O (ether) | ~1.37 Å | nih.gov |

| Bond Distance | C-Cl | ~1.74 Å | nih.gov |

| Bond Angle | Aromatic C-C-C | ~120° | nih.gov |

| Torsional Angle | Dihedral angle between rings | Varies based on substituents | nih.goviucr.org |

This table presents representative bond distances and angles for this compound as inferred from the X-ray crystallographic data of closely related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. hnue.edu.vnmatanginicollege.ac.in The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature and extent of its conjugated π electron system. hnue.edu.vn For aromatic compounds like this compound, UV-Vis spectroscopy provides valuable insights into the electronic properties of the naphthalene chromophore and the influence of its substituents.

The absorption of UV-Vis photons by a molecule results in the excitation of electrons, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). hnue.edu.vn In molecules with π systems and atoms containing non-bonding electrons (like the oxygen in the methoxy group and the chlorine atom), the primary electronic transitions observed are π → π* and n → π. matanginicollege.ac.in The π → π transitions are generally more intense than the n → π* transitions. matanginicollege.ac.in

Research on substituted naphthalenes has shown that the position and intensity of absorption bands are sensitive to the nature and position of the substituents on the naphthalene ring. rsc.orgtandfonline.com Electron-donating groups, such as a methoxy group, and electron-withdrawing groups, like a chlorine atom, can cause shifts in the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. hnue.edu.vnmatanginicollege.ac.in

In a study involving the formation of this compound from the decarbonylation of 2-methoxy-1-naphthaldehyde (B1195280), the resulting green-colored solution containing the product displayed UV-Vis absorption bands at λ = 342 nm (shoulder) and 425 nm (shoulder). researchgate.net

The electronic absorption spectrum of naphthalene itself exhibits distinct transitions. The introduction of substituents alters the energy levels of the molecule. For instance, in α-chloronaphthalene, the (0, 0) bands of the first and second electronic systems are shifted by 425 cm⁻¹ and 1378 cm⁻¹, respectively, compared to naphthalene. rsc.org Similarly, β-substitution also induces shifts in the electronic transitions. rsc.org The presence of both a chloro group at the 1-position and a methoxy group at the 2-position in this compound would be expected to produce a unique UV-Vis spectrum reflecting the combined electronic effects of these substituents.

The following table summarizes the observed UV-Vis absorption data for this compound from a specific experimental context.

| Compound | Solvent/Medium | λmax (nm) | Transition Type (Probable) | Reference |

|---|---|---|---|---|

| This compound | Reaction mixture from decarbonylation of 2-methoxy-1-naphthaldehyde | 342 (shoulder) | π → π | researchgate.net |

| This compound | Reaction mixture from decarbonylation of 2-methoxy-1-naphthaldehyde | 425 (shoulder) | π → π | researchgate.net |

The electronic transitions in naphthalene derivatives are complex and can be influenced by factors such as solvent polarity and temperature. tandfonline.comaanda.org Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to complement experimental UV-Vis data and aid in the assignment of specific electronic transitions. tandfonline.com

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For halogenated naphthalene (B1677914) derivatives like 1-chloro-2-methoxynaphthalene, DFT calculations are crucial for modeling various properties. Hybrid functionals, such as the widely used B3LYP, which incorporates a portion of exact exchange from Hartree-Fock theory, have been shown to provide improved accuracy for these systems.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For naphthalene derivatives, this is typically performed using DFT methods like B3LYP with basis sets such as 6-311G(d,p) or 6-31G(d,p) to adequately model the effects of the chloro and methoxy (B1213986) substituents. researchgate.net

Conformational analysis of this compound would focus on the orientation of the methoxy (-OCH₃) group relative to the naphthalene ring. While the naphthalene core is planar, the methyl group of the methoxy substituent can rotate. DFT calculations can determine the rotational barrier and identify the lowest energy conformer, which is essential for the accuracy of all subsequent property calculations. Although specific optimized parameters for this compound are not detailed in the provided literature, studies on related molecules like 1-methoxynaphthalene (B125815) provide a template for such an analysis. researchgate.net

Table 1: Representative Geometric Parameters from DFT Calculations for Naphthalene Derivatives

This table illustrates the type of data obtained from geometry optimization. The values are representative and based on studies of similar naphthalene compounds, not specifically this compound.

| Parameter | Description | Typical Calculated Value (Å or °) | Methodology Reference |

|---|---|---|---|

| C-Cl Bond Length | The distance between the chlorine atom and the carbon atom of the naphthalene ring. | ~1.74 Å | bldpharm.com |

| C-O Bond Length | The distance between the oxygen atom of the methoxy group and the naphthalene ring. | ~1.36 Å | researchgate.net |

| O-CH₃ Bond Length | The distance between the oxygen and the methyl carbon of the methoxy group. | ~1.42 Å | researchgate.net |

| C-C-Cl Bond Angle | The angle formed by two adjacent ring carbons and the chlorine atom. | ~120° | iucr.org |

| C-C-O Bond Angle | The angle formed by two adjacent ring carbons and the oxygen atom. | ~120° | iucr.org |

Prediction of Vibrational Frequencies and Comparison with Experimental Spectra

DFT calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies correspond to the fundamental modes of vibration, such as C-H stretching, C-C ring vibrations, and modes involving the chloro and methoxy substituents.

For naphthalene derivatives, theoretical spectra are often calculated using the B3LYP functional with extended basis sets like 6-311++G(d,p). researchgate.netdergipark.org.tr The calculated frequencies are systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are often scaled by an empirical factor to improve agreement with experimental FT-IR and FT-Raman spectra. researchgate.net This comparison allows for a detailed and confident assignment of the observed spectral bands to specific molecular motions. researchgate.net

Table 2: Illustrative Vibrational Mode Assignments for a Methoxy-Substituted Naphthalene

This table shows examples of vibrational modes and their typical frequency ranges as determined by DFT calculations and experimental spectra for related compounds like 1-methoxynaphthalene. researchgate.netdergipark.org.tr

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹, Scaled) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Stretching of the C-H bonds on the naphthalene ring. |

| CH₃ Stretch (Methoxy) | 2850-3000 | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. |

| Aromatic C=C Stretch | 1500-1650 | Stretching vibrations within the naphthalene ring system. |

| C-O-C Stretch (Methoxy) | 1200-1250 | Stretching of the ether linkage. |

| C-Cl Stretch | 700-800 | Stretching of the carbon-chlorine bond. |

Electronic Structure Calculations: Frontier Molecular Orbitals (HOMO-LUMO), Energy Gaps, and Charge Transfer

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netirjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the electron-donating methoxy group and the electron-withdrawing chlorine atom create a unique electronic environment. DFT calculations can map the distribution of these orbitals and quantify the energy gap. These calculations help to understand the eventual charge transfer interactions that occur within the molecule. researchgate.net

Table 3: Key Electronic Properties from DFT Calculations

This table outlines important electronic descriptors derived from DFT. The values are conceptual and based on general principles and data from related aromatic compounds. irjweb.comscience.gov

| Property | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Correlates with ionization potential; indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Correlates with electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | ΔE = E(LUMO) - E(HOMO). Relates to chemical reactivity and stability. |

Derivation of Molecular Reactivity Descriptors (e.g., Fukui Functions)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Among the most powerful are the Fukui functions, which describe the change in electron density at a specific point in the molecule when the total number of electrons is changed. ias.ac.in These functions help predict the most likely sites for electrophilic, nucleophilic, and radical attacks.

The Fukui functions are defined as:

f+(r) for nucleophilic attack (electron acceptance)

f-(r) for electrophilic attack (electron donation)

f0(r) for radical attack

By condensing these functions to atomic sites, one can rank the atoms in this compound by their susceptibility to different types of reagents. ias.ac.inbohrium.com For example, a high value of f+(r) on a particular carbon atom suggests it is a prime site for a nucleophile to attack. These descriptors provide a more nuanced view of reactivity than simple resonance or inductive effect arguments. researchgate.net

Mechanistic Studies and Transition State Identification

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. For this compound, computational studies have been performed to understand its behavior in specific reactions.

One study investigated the SRN1 (substitution, radical-nucleophilic, unimolecular) and Stille reactions. arkat-usa.org B3LYP calculations were used to analyze the radical-nucleophile coupling step, suggesting that the observed product yields are controlled by kinetic factors. arkat-usa.org Such calculations involve locating the transition state structures—the highest energy point along the reaction coordinate—and calculating the activation energy barrier. arkat-usa.org

Another detailed experimental and DFT study focused on the vanadium-catalyzed decarbonylative halogenation of 2-methoxy-1-naphthaldehyde (B1195280) to produce this compound. lookchem.com The calculations indicated a concerted mechanism for this transformation, providing insights that would be difficult to obtain through experiment alone. lookchem.com

Evaluation of Thermodynamic Stabilities and Reaction Energetics

Computational chemistry, particularly through DFT, allows for the calculation of key thermodynamic properties, such as enthalpies of formation and reaction energies. These calculations provide a quantitative measure of the relative stability of isomers, reactants, and products. rsc.org

In mechanistic studies, such as the SRN1 reactions involving this compound, B3LYP calculations have been used to determine the relative thermodynamic stability of potential intermediates and products. arkat-usa.org Similarly, in the vanadium-catalyzed synthesis of the compound, DFT was used to assess the energetics of the proposed catalytic cycle. lookchem.com By comparing the total energies of optimized structures, chemists can predict whether a reaction is exothermic or endothermic and determine the thermodynamic favorability of different reaction pathways. For naphthalene derivatives, hybrid DFT functionals have been shown to reduce deviations in thermochemical predictions.

Ab Initio Calculation Methods

Ab initio methods are a class of computational chemistry techniques based on fundamental principles of quantum mechanics, without the use of experimental data for parameterization. scribd.com These "from scratch" calculations solve the Schrödinger equation approximately, offering highly accurate descriptions of molecular properties. scribd.com For this compound, ab initio calculations, particularly Density Functional Theory (DFT), are instrumental in determining its equilibrium geometry, electronic structure, and vibrational spectra.

A common approach involves geometry optimization using DFT with a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p). This level of theory has proven effective for naphthalene derivatives. Such calculations can predict key structural parameters, including the bond lengths of C-Cl and C-O, the bond angles within the naphthalene core, and the dihedral angle of the methoxy group relative to the aromatic ring. Furthermore, these methods yield crucial electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Semi-Empirical Quantum Chemical Methods (e.g., MNDO)

Semi-empirical quantum chemical methods provide a computationally less expensive alternative to ab initio calculations, making them suitable for larger molecular systems. wikipedia.org These methods are based on the Hartree-Fock formalism but incorporate several approximations, such as the Neglect of Diatomic Differential Overlap (NDDO). uni-muenchen.descispace.com To compensate for these approximations, the methods are parameterized using experimental data, such as heats of formation and dipole moments. wikipedia.orguni-muenchen.de

Modified Neglect of Diatomic Overlap (MNDO) is a well-established semi-empirical method. scispace.com In the context of this compound, an MNDO calculation would simplify the treatment of electron-electron integrals to accelerate the computation. uni-muenchen.de The parameterization aims to reproduce experimentally determined properties, allowing for the rapid estimation of the molecule's heat of formation, dipole moment, and ionization potential. wikipedia.orguni-muenchen.de While less accurate than ab initio approaches, MNDO can provide valuable qualitative insights and is particularly useful for preliminary screenings of large sets of related compounds. researchgate.net

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the sum of spherical atomic electron densities) is greater than that of all other promolecules. The resulting surface provides a unique picture of the molecular shape in its crystalline environment.

For aromatic compounds like this compound, this analysis reveals the nature and extent of various non-covalent interactions that govern the crystal packing. By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. Decomposing the surface into 2D fingerprint plots allows for the quantification of the relative contributions of different types of atomic contacts.

While a specific study for this compound is not available, analysis of closely related chlorinated naphthalene derivatives indicates the most significant interactions contributing to crystal packing. nih.govnih.gov These typically include H···H, C···H/H···C, and Cl···H/H···Cl contacts, with smaller but important contributions from O···H/H···O and C···C interactions. nih.govnih.gov

Table 1: Representative Intermolecular Contacts for Chloro-Naphthalene Derivatives from Hirshfeld Surface Analysis. Note: This data is representative of similar molecular structures and illustrates the expected interactions for this compound.

| Interaction Type | Typical Percentage Contribution to Hirshfeld Surface |

|---|---|

| H···H | ~32% |

| C···H/H···C | ~23% |

| Cl···H/H···Cl | ~15% |

| O···H/H···O | ~13% |

| C···C | ~9% |

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a chemically intuitive description of bonding by transforming the complex, delocalized molecular orbitals from a quantum chemical calculation into localized one-center (lone pair) and two-center (bond) orbitals corresponding to the familiar Lewis structure representation. uni-muenchen.de This analysis offers detailed insights into charge distribution, hybridization, and stabilizing intramolecular interactions. icm.edu.pl

For this compound, NBO analysis would characterize the key bonding features. It would describe the C1-Cl bond as a polar sigma bond and detail the hybridization of the participating carbon and chlorine atoms. Similarly, the C2-O and O-CH3 bonds of the methoxy group would be analyzed.

A crucial aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. uni-muenchen.de This reveals stabilizing effects arising from hyperconjugation, where electron density is transferred from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. wisc.edu In this compound, significant interactions would be expected between the lone pairs of the oxygen atom (donors) and the antibonding orbitals (acceptors) of adjacent C-C and C-H bonds. These interactions, quantified by the stabilization energy E(2), are fundamental to understanding the molecule's conformational preferences and electronic stability. icm.edu.pl

Table 2: Hypothetical Major Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound from NBO Analysis. Note: This table is illustrative, based on typical NBO analyses of similar aromatic ethers, to demonstrate the type of information obtained.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | σ(C1-C2) | High | Hyperconjugation (Resonance) |

| LP (O) | σ(C2-C3) | Moderate | Hyperconjugation |

| π (C3-C4) | π(C1-C2) | Moderate | π-electron delocalization |

| LP (Cl) | σ(C1-C2) | Low | Hyperconjugation |

Advanced Applications in Organic Synthesis and Materials Science

Utilization as Synthetic Building Blocks

The inherent reactivity of 1-chloro-2-methoxynaphthalene makes it a valuable starting material or intermediate in multi-step synthetic pathways. The chlorine and methoxy (B1213986) substituents offer handles for a range of chemical transformations, allowing chemists to strategically build molecular complexity.

Construction of Polysubstituted Naphthalene (B1677914) Derivatives

The synthesis of polysubstituted naphthalenes is a focal point of organic chemistry due to the prevalence of this core in pharmaceuticals and functional materials. However, achieving specific substitution patterns can be challenging due to issues of regiochemical control. This compound provides a well-defined platform for the regioselective addition of further functional groups.

A clear example is the synthesis of 6-Bromo-1-chloro-2-methoxynaphthalene. This reaction involves the selective bromination of this compound, typically using a brominating agent in an inert solvent under controlled, low-temperature conditions to ensure the desired positional selectivity. This process highlights how the existing substituents direct the position of incoming groups, allowing for the controlled construction of a tri-substituted naphthalene derivative with a precise arrangement of chloro, bromo, and methoxy functionalities.

The synthesis of this compound itself, often achieved through the iron(III)-catalyzed chlorination of 2-methoxynaphthalene (B124790), is a testament to modern synthetic methods for creating specifically substituted aromatic compounds. acs.orgcore.ac.uk

Table 1: Synthesis of a Polysubstituted Naphthalene Derivative

| Starting Material | Reagent | Product | Application of Product |

|---|

Precursors for Complex Polycyclic Aromatic Compounds and Natural Product Skeletons

This compound serves as a key intermediate in the annulation reactions required to build larger, more complex polycyclic aromatic systems. Research has demonstrated that it can react with 3-cyanophthalides in the presence of a strong base like lithium diisopropylamide (LDA) to generate functionalized naphthacene-5,12-diones, which are complex annular polycyclic aromatic compounds.

Furthermore, the compound is a documented precursor in the industrial synthesis of Naproxen (B1676952), a widely used non-steroidal anti-inflammatory drug (NSAID). In a patented process, this compound undergoes a Friedel-Crafts reaction with propionyl chloride. The resulting ketone is then carried through several steps, including a crucial hydrogenolysis step to remove the chlorine atom, ultimately yielding the Naproxen molecule. The use of the chlorinated naphthalene intermediate offers advantages in controlling reaction pathways and improving yields compared to other starting materials.

Integration into Supramolecular Architectures and Mechanically Interlocked Molecules (via derivatives)

While this compound itself is not directly incorporated, its derivatives are instrumental in the synthesis of rigid scaffolds used in supramolecular chemistry, particularly triptycenes. Triptycenes are three-bladed, propeller-shaped molecules that serve as non-rotating building blocks for creating complex host-guest systems and mechanically interlocked molecules like rotaxanes. mdpi.comencyclopedia.pub

Specifically, 1-bromo-2-methoxynaphthalene (B48351), a closely related analogue, is used in the synthesis of triptycene-based monophosphine ligands. mdpi.com These rigid ligands, owing their structure to the triptycene (B166850) framework, are of significant interest in catalysis and materials science. The synthesis of these complex supramolecular components relies on the specific reactivity of precursors like halo-methoxynaphthalenes. mdpi.comencyclopedia.pub

Development of Novel Reagents and Catalytic Systems

Derivatives of this compound are pivotal in the creation and testing of new catalytic systems, especially for asymmetric synthesis where the precise three-dimensional arrangement of atoms is critical.

One prominent example is the synthesis of the atropisomeric ligand 1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline (QUINAP). The synthesis of this highly effective ligand for catalytic asymmetric synthesis starts from 1-bromo-2-methoxynaphthalene. acs.org The resulting phosphine (B1218219) ligand, once complexed with a metal like rhodium or palladium, becomes a powerful catalyst for reactions such as asymmetric hydroboration and allylic alkylation, demonstrating the critical role of the naphthalene-derived backbone in creating a specific chiral environment for catalysis. acs.org

Additionally, research into new dimenthylphosphine ligands for transition-metal catalyzed cross-coupling reactions has utilized 1-bromo-2-methoxynaphthalene as a key substrate to screen and optimize reaction conditions for Suzuki-Miyaura coupling. tum.de This use underscores the compound's role not just as a precursor to ligands, but as a benchmark reagent for developing new and more efficient catalytic methodologies.

Table 2: Catalytic Applications of Naphthalene Derivatives

| Naphthalene Precursor | Derived Ligand/System | Catalytic Application |

|---|---|---|

| 1-Bromo-2-methoxynaphthalene | 1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline (QUINAP) | Asymmetric hydroboration, allylic alkylation. acs.org |

Contributions to Specialty Chemicals and Functional Materials Production

The utility of this compound and its derivatives extends to the production of various specialty chemicals and the development of advanced functional materials.

As established, it is a key intermediate in the manufacture of Naproxen, a major specialty pharmaceutical. Beyond this, further substituted derivatives, such as 6-Bromo-1-chloro-2-methoxynaphthalene, are themselves described as being used in the production of specialty chemicals and materials.

The potential for this class of compounds in materials science is significant. For instance, derivatives of the related 1-(chloromethyl)-2-methoxynaphthalene (B183404) are being explored for the development of new materials with specific properties. vulcanchem.com Moreover, the structural isomer 1-chloro-6-methoxynaphthalene (B3066721) is being investigated for incorporation into polymer matrices to enhance thermal stability and mechanical strength, with its aromatic structure contributing to rigidity and durability. Derivatives of 6-methoxynaphthalene are also being researched for applications in nanotechnology. These examples strongly suggest that the 1-chloro-2-methoxy substitution pattern on a naphthalene core is a valuable motif for creating functional materials with tailored properties.

Green Chemistry Principles in the Synthesis of 1 Chloro 2 Methoxynaphthalene

Environmentally Benign Solvent Systems (e.g., Aqueous Media, Ionic Liquids)

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry seeks to replace these with environmentally benign alternatives such as water or ionic liquids.

Aqueous Media:

Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. scirp.orgscirp.org However, the poor solubility of many organic compounds in water presents a significant challenge. scirp.orgscirp.org To overcome this, researchers have successfully employed aqueous micellar media. The synthesis of 1-chloro-2-methoxynaphthalene has been achieved through the halogenation of 2-naphthol (B1666908) derivatives in an aqueous medium containing cationic surfactants like cetyltrimethylammonium bromide (CTAB) or cetyltrimethylammonium chloride (CTAC). scirp.orgscirp.org These surfactants form micelles in water, creating a microenvironment that can solubilize organic reactants, thus facilitating the reaction. scirp.orgscirp.org

One method describes an efficient and environmentally clean procedure for the synthesis of 1-halo-naphthols by reacting hydrogen peroxide with alkali metal halides in aqueous micellar media. scirp.orgscirp.org This process involves the in situ generation of the active halogen, which then reacts with the naphthalene (B1677914) substrate. scirp.orgscirp.org For the synthesis of this compound, the process involves the chlorination of 2-methoxynaphthalene (B124790) using this system.

Ionic Liquids:

Ionic liquids (ILs) are salts with low melting points that are considered potential green solvents due to their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of compounds. mdpi.com Their use can, however, present challenges in solvent recovery for industrial-scale production.

In the synthesis of this compound, an iron(III)-catalyzed chlorination of 2-methoxynaphthalene has been effectively carried out in a solvent system containing the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM]NTf2). acs.org This approach avoids the use of more hazardous traditional solvents. Furthermore, ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([C4C1im][BF4]) have been used as the reaction medium in the electrosynthesis of naproxen (B1676952) from a related chloro-naphthalene derivative, demonstrating high yields and conversion rates. mdpi.comresearchgate.net

Table 1: Comparison of Solvent Systems in the Synthesis of this compound and Related Compounds

| Solvent System | Reactants | Catalyst/Reagent | Key Advantage | Reference |

|---|---|---|---|---|

| Aqueous Micellar Media (CTAB/Water) | 2-Naphthol derivatives, H₂O₂, Alkali Halides | CTAB | Avoids hazardous organic solvents; uses water. | scirp.orgscirp.org |

| Ionic Liquid ([BMIM]NTf2) / Acetonitrile | 2-Methoxynaphthalene, N-Chlorosuccinimide (NCS) | FeCl₃ | Eliminates toxic methylating agents; low volatility. | |

| Ionic Liquid ([C₄C₁im][BF₄]) | 2-(1-chloroethyl)-6-methoxynaphthalene, CO₂ | Electrocarboxylation | High yield and conversion for derivative synthesis. | mdpi.com |

Energy-Efficient Reaction Conditions (e.g., Ultrasonic and Microwave Assistance)